molecular formula C15H20N2O3 B4471995 (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid

Cat. No.: B4471995
M. Wt: 276.33 g/mol
InChI Key: ZIGFLLFEYRMVGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid is a complex organic compound with a unique structure that includes an indole ring and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid typically involves multiple steps, starting with the preparation of the indole derivative. The indole ring is often synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The resulting indole derivative is then subjected to further reactions to introduce the carbonyl group and the amino acid moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow synthesis, which allows for the efficient and scalable production of complex molecules. This method can optimize reaction conditions and reduce the formation of by-products, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The carbonyl group can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

Uniqueness

(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid is unique due to its specific combination of an indole ring and a carbonyl group, which allows it to interact with a wide range of molecular targets. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

2-(2,3-dihydroindole-1-carbonylamino)-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-10(2)9-12(14(18)19)16-15(20)17-8-7-11-5-3-4-6-13(11)17/h3-6,10,12H,7-9H2,1-2H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFLLFEYRMVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)N1CCC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid
Reactant of Route 2
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid
Reactant of Route 3
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid
Reactant of Route 4
Reactant of Route 4
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid
Reactant of Route 5
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid
Reactant of Route 6
(2S)-2-[(2,3-Dihydro-1H-indole-1-carbonyl)amino]-4-methylpentanoic acid

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